molecular formula C19H22ClNO2 B12715975 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine CAS No. 93982-16-2

4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine

Cat. No.: B12715975
CAS No.: 93982-16-2
M. Wt: 331.8 g/mol
InChI Key: IMKUBGIAGNRTLM-UHFFFAOYSA-N
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Description

4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine is a synthetic organic compound that belongs to the class of furo[3,4-c]pyridines. This compound is characterized by its unique structure, which includes a benzyl group, a chlorobutoxy side chain, and a methyl group attached to the furo[3,4-c]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine typically involves multi-step organic reactions. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobutoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-7-(4-bromobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine
  • 4-Benzyl-7-(4-methoxybutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine

Uniqueness

4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine stands out due to its specific chlorobutoxy side chain, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-benzyl-7-(4-chlorobutoxy)-6-methyl-1,3-dihydrofuro[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-14-19(23-10-6-5-9-20)17-13-22-12-16(17)18(21-14)11-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKUBGIAGNRTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(COC2)C(=N1)CC3=CC=CC=C3)OCCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30240119
Record name 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93982-16-2
Record name 7-(4-Chlorobutoxy)-1,3-dihydro-6-methyl-4-(phenylmethyl)furo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93982-16-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine
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Record name 4-Benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro(3,4-c)pyridine
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Record name 4-benzyl-7-(4-chlorobutoxy)-1,3-dihydro-6-methylfuro[3,4-c]pyridine
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Record name 4-BENZYL-7-(4-CHLOROBUTOXY)-1,3-DIHYDRO-6-METHYLFURO(3,4-C)PYRIDINE
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